An In-depth Technical Guide to 5-Chlorobenzothiophene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Chlorobenzothiophene: Synthesis, Properties, and Applications
Introduction: In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold stands out as a privileged heterocyclic motif. Its inherent aromaticity, coupled with the presence of a sulfur atom, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. Among its halogenated derivatives, 5-Chlorobenzothiophene has emerged as a particularly valuable building block, serving as a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 5-Chlorobenzothiophene, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of 5-Chlorobenzothiophene
5-Chlorobenzothiophene is an off-white solid at room temperature.[1][2] Its core structure consists of a benzene ring fused to a thiophene ring, with a chlorine atom substituted at the 5-position. This substitution pattern significantly influences the molecule's electronic distribution and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClS | [2][3] |
| Molecular Weight | 168.64 g/mol | [2][4] |
| CAS Number | 20532-33-6 | [2][4] |
| Appearance | Off-white solid | [1][2] |
| Boiling Point | 85 °C at 4 Torr | [2] |
| Solubility | Slightly soluble in water | [2] |
| IUPAC Name | 5-chloro-1-benzothiophene | [4] |
Synthesis of 5-Chlorobenzothiophene: A Methodological Overview
The synthesis of 5-Chlorobenzothiophene can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Herein, we detail two prominent synthetic routes, highlighting the chemical principles that underpin these methodologies.
Cyclization of a Substituted Thioether
One of the most direct methods for constructing the 5-Chlorobenzothiophene scaffold involves the acid-catalyzed cyclization of a suitably substituted thioether. This approach leverages the formation of an electrophilic intermediate that undergoes intramolecular cyclization to yield the desired bicyclic system.
Reaction Pathway:
Caption: Acid-catalyzed cyclization pathway to 5-Chlorobenzothiophene.
Experimental Protocol:
A robust and high-yielding protocol for this transformation has been described in the literature.[2]
Materials:
-
(4-chlorophenyl)(2,2-diethoxyethyl)sulfane
-
Chlorobenzene
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a 25 mL round-bottomed flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).[2]
-
In a separate flask, prepare a boiling solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL).[2]
-
Add the mixture from step 1 dropwise to the boiling PPA solution over 5 minutes.[2] The high temperature and acidic environment facilitate the elimination of ethanol and subsequent electrophilic attack of the resulting carbocation onto the aromatic ring.
-
Upon completion of the reaction (monitored by TLC), slowly pour the reaction mixture into ice water (25 mL) to quench the reaction and precipitate the product.[2]
-
Extract the aqueous mixture three times with ethyl acetate (25 mL each).[2]
-
Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to afford 5-Chlorobenzothiophene as an off-white solid (290 mg, 90% yield).[2]
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, essential for promoting the cyclization reaction.
-
High Temperature: The reaction is conducted at the boiling point of chlorobenzene to provide the necessary activation energy for the cyclization to occur efficiently.
-
Ice Water Quench: This step is crucial for rapidly stopping the reaction and ensuring the product precipitates out of the aqueous phase, facilitating its extraction.
-
Silica Gel Chromatography: This purification technique is employed to separate the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.
Electrophilic Cyclization of o-Alkynyl Thioanisoles
Conceptual Reaction Pathway:
Caption: Bromination of 5-Chlorobenzothiophene.
This reactivity pattern is crucial for the further functionalization of the 5-Chlorobenzothiophene core, allowing for the introduction of various substituents at the 3-position to modulate the biological activity of the resulting molecules. [5]
Applications in Drug Discovery and Development
The rigid, planar structure and the presence of a chlorine atom make 5-Chlorobenzothiophene an attractive scaffold for the development of new therapeutic agents. The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, while the benzothiophene core serves as a bioisostere for other aromatic systems like naphthalene or indole.
Benzothiophene derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. [6][7][8] Role as a Pharmaceutical Intermediate:
5-Chlorobenzothiophene is a key intermediate in the synthesis of various drug candidates. For instance, it is a precursor to compounds with potential antitumor and anti-inflammatory activities. [5][9]The ability to selectively functionalize the 3-position of 5-Chlorobenzothiophene allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The benzothiophene moiety is a core component of several approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene . While Raloxifene itself does not contain a chlorine atom, the synthetic strategies developed for its benzothiophene core are often applicable to the synthesis of chlorinated analogues, which may exhibit altered or improved pharmacological profiles. [2][10][11][12]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the thiophene ring will likely appear as doublets, and the protons on the chlorinated benzene ring will exhibit a more complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the chlorine and sulfur atoms will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹), and a C-S stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope.
Safety and Handling
5-Chlorobenzothiophene should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
5-Chlorobenzothiophene is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis can be achieved through various reliable methods, and its reactivity allows for further functionalization to create a diverse library of derivatives. The continued exploration of the chemical and biological properties of 5-Chlorobenzothiophene and its analogues holds significant promise for the discovery of novel therapeutics and advanced materials.
References
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Gangjee, A., Zeng, Y., Ihnat, M. A., & Thorpe, J. E. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067–2076. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chlorobenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]
-
Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]
-
Ingenta Connect. (2024, June 10). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Letters in Organic Chemistry, 21(10), 843-857. [Link]
-
Mar Dioscorus College of Pharmacy. (n.d.). Benzothiophene: Assorted Bioactive Effects. World Journal of Pharmaceutical Research, 9(5), 1838-1849. [Link]
- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (CN108840854B).
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). I2‐promoted electrophilic cyclization reactions of 2‐alkynylthioanisoles. Retrieved from [Link]
-
CNGBdb. (2023). Synthesis of raloxifene-like quinoxaline derivatives by intramolecular electrophilic cyclization with disulfides. Bioorganic & Medicinal Chemistry Letters, 93, 129415. [Link]
- Google Patents. (n.d.). Compounds derived from thophene and benzothiophene, and related utilisation and composition. (WO1999002516A1).
- Google Patents. (n.d.). Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. (CN102659757A).
- Google Patents. (n.d.). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (CN108840854A).
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. B. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Pavan kumar Bathini, Venkata Ramaiah, & et al. (n.d.). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. International Journal of Pharmaceutical Research, 10(4). [Link]
-
White, D. E., Stewart, I. C., Seashore-Ludlow, B., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family. Tetrahedron, 66(26), 4668-4686. [Link]
-
Larock, R. C., & Reddy, T. R. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of organic chemistry, 72(16), 6019–6027. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. [Link]
-
El-Sayed, M. A. A., & Al-Majid, A. M. (2022). Biological Activities of Thiophenes. Plants, 11(4), 539. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., & Ramakrishna, S. (2014). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & medicinal chemistry letters, 24(17), 4166–4171. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. B. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(m-chlorophenyl)-5-(phenylthio)thiophene. Retrieved from [Link]
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. heteroletters.org [heteroletters.org]
- 12. jocpr.com [jocpr.com]
